An In-Depth Technical Guide to 6-Chlorotryptamine: Chemical Properties, Structure, and Scientific Applications
An In-Depth Technical Guide to 6-Chlorotryptamine: Chemical Properties, Structure, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chlorotryptamine is a halogenated derivative of the neurotransmitter tryptamine and a compound of significant interest in the fields of neuropharmacology and medicinal chemistry. The introduction of a chlorine atom at the 6-position of the indole ring system imparts unique physicochemical properties that influence its biological activity, particularly its interaction with serotonin receptors. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of 6-Chlorotryptamine. Furthermore, it delves into its established and potential applications as a research tool for investigating serotonergic systems and as a precursor for the development of novel therapeutic agents.
Introduction: The Significance of Halogenated Tryptamines
Tryptamine and its derivatives play a crucial role in neuroscience, with serotonin (5-hydroxytryptamine) being a key neurotransmitter involved in the regulation of mood, cognition, and various physiological processes. The strategic modification of the tryptamine scaffold has been a cornerstone of drug discovery, leading to the development of numerous therapeutic agents. Halogenation, in particular, is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
The introduction of a halogen atom, such as chlorine, into the tryptamine structure can profoundly alter its electronic, steric, and lipophilic characteristics. These modifications can lead to:
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Enhanced Receptor Binding Affinity and Selectivity: The electronic and steric influence of the halogen can lead to more specific and potent interactions with biological targets, such as serotonin receptor subtypes.
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Improved Metabolic Stability: Halogenation can block sites of metabolic degradation, prolonging the compound's duration of action, a critical factor in drug development.
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Utility in Radiopharmaceutical Development: The incorporation of halogen isotopes, such as ¹⁸F, allows for the use of these compounds as radiotracers in positron emission tomography (PET) to visualize and study biological processes in the brain.
6-Chlorotryptamine serves as a valuable exemplar of this class of compounds, offering a unique profile for the exploration of the serotonergic system.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of 6-Chlorotryptamine is essential for its handling, storage, and application in a research setting.
| Property | Value | Source(s) |
| Chemical Name | 2-(6-chloro-1H-indol-3-yl)ethanamine | [1] |
| Synonyms | 6-Chloro-3-(2-aminoethyl)indole | [2] |
| CAS Number | 3670-19-7 | [2] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [2] |
| Molecular Weight | 194.66 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 113.0 °C | [4] |
| Boiling Point | 375.0 °C | [4] |
| SMILES | C1=CC2=C(C=C1Cl)NC=C2CCN | [1] |
| InChI Key | LFASSSGQIDKFOU-UHFFFAOYSA-N | [1] |
Storage and Stability: 6-Chlorotryptamine should be stored in a cool, dry place, protected from light. Recommended storage is at 2°C - 8°C.[4]
Molecular Structure and Elucidation
The structure of 6-Chlorotryptamine is characterized by an indole ring system with a chlorine atom substituted at the 6-position and an ethylamine side chain at the 3-position.
Spectroscopic Characterization
The definitive identification and purity assessment of 6-Chlorotryptamine rely on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for 6-Chlorotryptamine is not readily found in a single source, the expected spectral characteristics can be inferred from the analysis of tryptamines and their halogenated analogs.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule.
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¹H NMR: The proton NMR spectrum of 6-Chlorotryptamine would be expected to show distinct signals for the protons on the indole ring, the ethylamine side chain, and the N-H protons. The aromatic region would display signals characteristic of a 1,2,4-trisubstituted benzene ring. The protons of the ethylamine side chain would appear as two triplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum would provide signals for each of the ten carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment. The carbon attached to the chlorine atom (C-6) would be significantly influenced.
A general protocol for NMR sample preparation and analysis of tryptamine derivatives is as follows:
Experimental Protocol: NMR Analysis of Tryptamine Derivatives
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Sample Preparation:
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Accurately weigh 10-20 mg of the compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR.
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Select a suitable deuterated solvent where the compound is soluble (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
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Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
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Data Acquisition (300-600 MHz Spectrometer):
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¹H NMR:
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Pulse Program: Standard single-pulse experiment.
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Number of Scans: 16-64.
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Relaxation Delay (d1): 1-2 seconds.
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¹³C NMR:
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Pulse Program: Standard proton-decoupled experiment.
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Number of Scans: ≥1024.
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Relaxation Delay (d1): 2 seconds.
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Data Processing:
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Apply Fourier transform to the acquired Free Induction Decay (FID).
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Phase the spectrum and calibrate the chemical shift using the residual solvent peak.
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Integrate the peaks in the ¹H spectrum and analyze multiplicities and coupling constants.
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3.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For tryptamines, a key fragmentation pattern involves the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the formation of a stable iminium ion. The mass spectrum of 6-Chlorotryptamine would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 6-Chlorotryptamine would be expected to show characteristic absorption bands for:
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N-H stretching of the indole and primary amine groups (typically in the range of 3200-3500 cm⁻¹).
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C-H stretching of the aromatic and aliphatic portions.
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C=C stretching of the aromatic ring (around 1550-1700 cm⁻¹).
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C-N stretching .
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C-Cl stretching (typically in the fingerprint region).
Synthesis of 6-Chlorotryptamine
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles and is applicable to the synthesis of 6-Chlorotryptamine.[5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
Experimental Protocol: Fischer Indole Synthesis of a Substituted Tryptamine
This is a general procedure adapted for the synthesis of N,N-dialkyltryptamines, which can be modified for the synthesis of 6-Chlorotryptamine by using 4-chlorophenylhydrazine and a suitable protected 4-aminobutanal derivative.
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Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine the substituted phenylhydrazine hydrochloride (1.0 equivalent) and a suitable 4-aminobutanal acetal (1.2 equivalents) in a 4% aqueous sulfuric acid solution or glacial acetic acid.
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Reaction: Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Carefully basify the solution with a 30% aqueous ammonium hydroxide solution.
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Extract the aqueous layer with an organic solvent such as isopropyl acetate or dichloromethane (3 x volume).
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Purification:
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude product.
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Further purification can be achieved by column chromatography on silica gel or by recrystallization.
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Pharmacological Profile and Applications
6-Chlorotryptamine is primarily recognized for its activity within the serotonergic system, acting as a serotonin receptor agonist.[1][7] Its applications in research are multifaceted:
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Neuroscience Research: As a serotonin receptor agonist, it is a valuable tool for studying the roles of different serotonin receptors in mood regulation, anxiety, and other neurological processes.[7]
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Pharmaceutical Development: It serves as a precursor or building block in the synthesis of more complex pharmaceutical compounds targeting neurological conditions.[7] The chlorine substituent provides a handle for further chemical modifications to enhance drug efficacy and specificity.
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Drug Discovery: Its unique structure allows for its use in screening assays to identify and characterize new therapeutic agents that modulate the serotonergic system.
While it is generally referred to as a serotonin receptor agonist, specific quantitative data on its binding affinities (Ki values) and functional potencies (EC₅₀ values) at various serotonin receptor subtypes are not widely available in the public domain. Such data would be crucial for a more precise understanding of its pharmacological profile and for guiding its use in specific research applications. For comparison, the related compound 6-fluorotryptamine has known affinities for the 5-HT₁A and 5-HT₂A receptors.
Safety and Handling
As with any chemical compound in a laboratory setting, proper safety precautions should be observed when handling 6-Chlorotryptamine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Chlorotryptamine is a synthetically accessible and pharmacologically relevant halogenated tryptamine. Its chemical structure and properties make it a valuable tool for researchers in neuroscience and drug discovery. While its general role as a serotonin receptor agonist is established, further detailed pharmacological characterization, including receptor subtype selectivity and functional activity, would greatly enhance its utility as a research probe. The synthetic methodologies, particularly the Fischer indole synthesis, provide a robust platform for the preparation of 6-Chlorotryptamine and its analogs, paving the way for the development of novel compounds with therapeutic potential in the realm of neurological and psychiatric disorders.
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